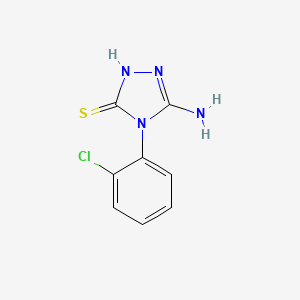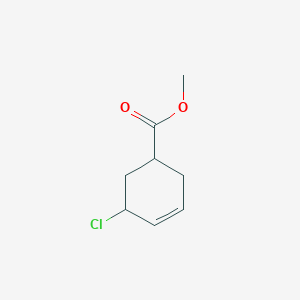
Methyl 5-chlorocyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chlorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexene, featuring a chlorine atom at the 5th position and a carboxylate ester group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-chlorocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl cyclohex-3-ene-1-carboxylate. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chlorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chlorocyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of 5-chlorocyclohex-3-ene-1-methanol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chlorocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 5-bromocyclohex-3-ene-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Methyl 5-fluorocyclohex-3-ene-1-carboxylate: Contains a fluorine atom, which significantly alters its chemical behavior compared to the chlorine derivative.
Uniqueness
Methyl 5-chlorocyclohex-3-ene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
89922-09-8 |
|---|---|
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
methyl 5-chlorocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H11ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7H,3,5H2,1H3 |
InChI-Schlüssel |
SOZFMUIVPGHPGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC=CC(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


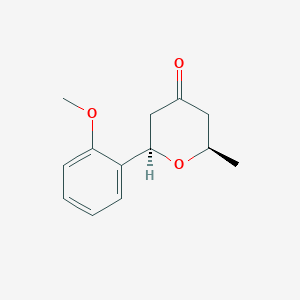
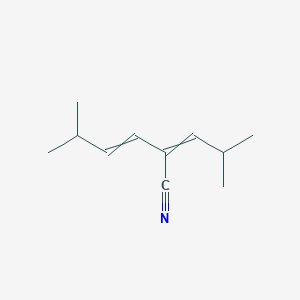
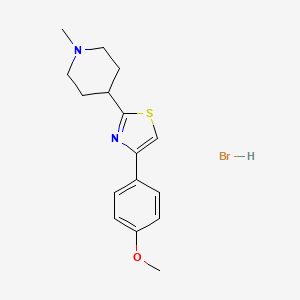
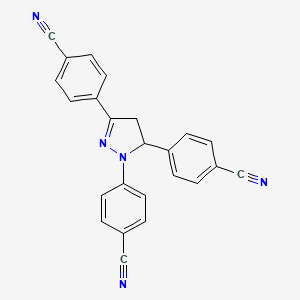
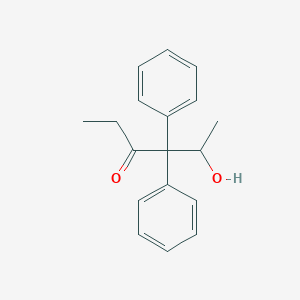
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
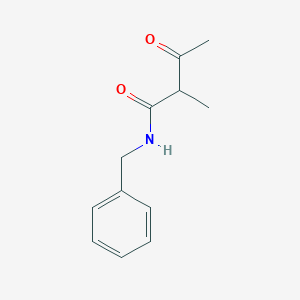
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
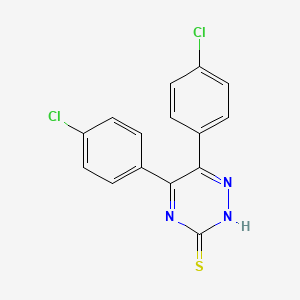
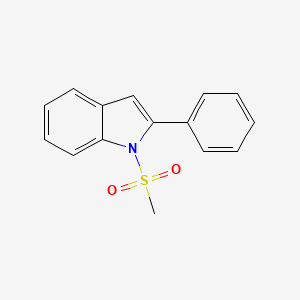
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
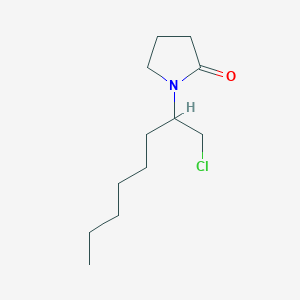
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
